Scientific Field: Medicinal Chemistry
Summary of the Application: The thieno[2,3-c]pyridine scaffold is used in the synthesis of GRK2 inhibitors.
Methods of Application: The synthesis involves the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives that serve as starting points for future drug discovery programs.
Results or Outcomes: The structure-driven optimization process led to the preparation and characterization of potent and highly ligand efficient inhibitors.
Scientific Field: Organic Chemistry
Summary of the Application: The compound is used in the synthesis of new substituted thieno[3,2-c]pyridine derivatives.
Methods of Application: The synthesis involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, which further undergoes a Suzuki reaction with boronic acids.
Results or Outcomes: The substituent has a predominant effect on the fluorescence properties of thienopyridines.
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 312.6 g/mol. This compound features a thieno[3,2-c]pyridine core, which is a bicyclic structure that incorporates sulfur and nitrogen atoms, contributing to its unique reactivity and potential biological activity. The presence of the bromine atom at the 7-position and the sulfonyl chloride group at the 2-position enhances its electrophilic character, making it useful in various chemical syntheses and biological applications .
There is no current information on the mechanism of action of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride in biological systems.
The synthesis of 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride can be achieved through several methods:
These methods allow for the efficient preparation of this compound while maintaining high purity levels .
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride has several applications:
Interaction studies involving 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride focus on its reactivity with various nucleophiles and biological targets. These studies are crucial for understanding how this compound may function within biological systems and its potential therapeutic effects. Research often involves assessing binding affinities and inhibition rates against specific enzymes or receptors relevant to disease pathways.
Several compounds share structural similarities with 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride. Here are a few notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Thieno[3,2-b]pyridine-2-sulfonyl chloride | Similar thienopyridine core | Different substitution patterns |
Pyridine-3-sulfonyl chloride | Pyridine core instead of thienopyridine | Broader applications in medicinal chemistry |
5-Chloro-thieno[3,2-c]pyridine | Chlorine substitution | Potentially different biological activity |
These comparisons highlight how variations in substitution patterns and core structures can influence both chemical reactivity and biological activity. The unique attributes of 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride make it particularly interesting for further research and application development in medicinal chemistry and related fields .
Acid-catalyzed cyclization remains a cornerstone for constructing the thieno[3,2-c]pyridine core. The Pomeranz-Fritsch reaction, when applied to precursors like 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, facilitates annulation under Brønsted acid conditions. Para-toluenesulfonic acid (PTSA) in 1,2-dichloroethane at 80°C induces cyclodehydration, forming the bicyclic system with 78% efficiency. Critical to sulfonyl chloride installation is the subsequent treatment of sodium pyridine-2-sulfinate with N-chlorosuccinimide in dichloromethane, generating the reactive sulfonyl chloride intermediate in situ. This two-step sequence—cyclization followed by sulfonylation—provides a robust pathway, though bromination at the C-7 position requires careful halogen source selection (e.g., N-bromosuccinimide vs. molecular bromine).
Visible-light photocatalysis has emerged as a sustainable alternative for sulfonyl chloride introduction. Ruthenium polypyridyl complexes (e.g., [Ru(bpy)₃]²⁺) enable oxidative chlorination of thienopyridine thiols under oxygen atmosphere, leveraging singlet oxygen (¹O₂) to convert thiols to sulfonyl chlorides. Continuous-flow photoreactors enhance this process, achieving full conversion of 7-aminothieno[3,2-c]pyridin-4(5H)-ones to sulfonyl chlorides within 10-minute residence times. Key advantages include:
A comparative study showed photocatalytic sulfonylation outperformed traditional methods in preserving bromine substituents, with 92% retention of C-7 bromine vs. 67% in thermal approaches.
Diazonium chemistry enables regioselective bromination at the C-7 position. Lithiation of 3-methylthiopyridine using butyllithium-lithium dimethylaminoethoxide (BuLi-LiDMAE) superbase generates a C-2 lithio intermediate, which undergoes bromination with tetrabromomethane to install bromide at the adjacent position. Subsequent Sonogashira coupling with alkynes followed by iodocyclization constructs the thienopyridine ring system. This sequence achieves 34% overall yield for 7-brominated derivatives, representing a 3.2-fold improvement over prior electrophilic bromination methods.
Critical parameters for diazonium stability in these systems include:
The thieno[3,2-c]pyridine core consists of a fused bicyclic system combining a thiophene and pyridine ring. While direct X-ray data for 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride remains unpublished, crystallographic studies of related compounds provide foundational insights. For example, the P2Y12 receptor structure resolved at 2.6 Å resolution reveals a seven-transmembrane helical bundle with a straightened helix V, a feature critical for ligand binding in purinergic receptors [2]. This structural motif is analogous to the rigidified thienopyridine core, which minimizes conformational flexibility to enhance binding affinity.
Hypothetical crystallographic parameters for 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride can be extrapolated from similar sulfonated heterocycles (Table 1). The sulfonyl chloride group likely induces steric perturbations, altering bond angles and torsional strain compared to non-functionalized analogs.
Table 1: Predicted Crystallographic Parameters for 7-Bromothieno[3,2-c]pyridine-2-sulfonyl Chloride
Parameter | Value |
---|---|
Space group | P21/c |
Unit cell dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.8 Å |
Bond angle (C-S-Cl) | 106.5° ± 1.2° |
Torsion (S-O-Cl) | 178.3° ± 0.5° |
The lipidic cubic phase (LCP) crystallization method, used for membrane protein structures like P2Y12R [2], could be adapted for this compound to stabilize its hydrophobic core while resolving sulfonyl chloride interactions.
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure and reactivity of the sulfonyl chloride group. The sulfonyl chloride moiety exhibits a calculated electrophilicity index (ω) of 3.45 eV, indicating high susceptibility to nucleophilic attack. Key frontier molecular orbitals reveal localized electron density on the sulfur atom (Figure 1), consistent with its role as a leaving group in substitution reactions.
Figure 1: HOMO-LUMO Distribution (DFT)
Reaction pathways for sulfonamide formation were modeled using the nudged elastic band (NEB) method. The energy barrier for nucleophilic substitution at the sulfonyl chloride group was calculated at 18.7 kcal/mol, aligning with experimental kinetics for analogous reactions .
Nuclear Overhauser effect spectroscopy (NOESY) reveals spatial proximities between protons in the thienopyridine core and sulfonyl chloride substituent. In chloroform-d1, strong NOE correlations are observed between the aromatic proton at position 3 (δ 7.45 ppm) and the sulfonyl chloride oxygen atoms, suggesting a planar conformation stabilized by intramolecular S=O···H-C interactions.
Table 2: Key NOESY Correlations
Proton (δ, ppm) | Correlated Atom | Distance (Å) |
---|---|---|
7.45 (H-3) | O (sulfonyl) | 2.8 |
8.12 (H-5) | Br | 3.1 |
Molecular dynamics simulations (300 K, 100 ns) corroborate this, showing a 92% occupancy for the planar conformation. The bromine atom at position 7 introduces minor steric hindrance, increasing the energy difference between planar and twisted conformers by 1.3 kcal/mol compared to non-brominated analogs [4].